1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities, including analgesic, anti-inflammatory, and antipyretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with pyridine-3-carbaldehyde . The reaction is usually carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours. The resulting product is obtained in high yields (75-85%) and does not require further purification .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:
Condensation Reactions: Formation of azomethines through condensation with aldehydes.
Reduction Reactions: Reduction of azomethines to amines using mild reducing agents like sodium triacetoxyborohydride.
Common Reagents and Conditions
Condensation: Anhydrous methanol, reflux conditions.
Reduction: Sodium triacetoxyborohydride in benzene.
Major Products
Azomethines: Formed through condensation reactions.
Scientific Research Applications
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its ability to form stable metal complexes with transition metals like Zn, Cu, and Ag.
Material Science: Used in the development of chemosensors for detecting metal ions such as Cu(II).
Coordination Chemistry:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially leading to various biological effects. The presence of pyridine and pyrazolone moieties allows for multiple binding interactions with metal ions, enhancing the compound’s stability and activity .
Comparison with Similar Compounds
Similar Compounds
4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of the target compound.
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H16N4O |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(pyridin-3-ylmethylideneamino)pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O/c1-13-16(19-12-14-7-6-10-18-11-14)17(22)21(20(13)2)15-8-4-3-5-9-15/h3-12H,1-2H3 |
InChI Key |
AWVOIPJLUITJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CN=CC=C3 |
Origin of Product |
United States |
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